LY-451646 LY-451646 LY-451646 is a AMPA receptor potentiator. Chronic AMPA receptor potentiator (LY451646) treatment increases cell proliferation in adult rat hippocampus.
Brand Name: Vulcanchem
CAS No.: 507483-43-4
VCID: VC0534095
InChI: InChI=1S/C19H22N2O2S/c1-14(2)24(22,23)21-13-15(3)17-8-10-19(11-9-17)18-6-4-16(12-20)5-7-18/h4-11,14-15,21H,13H2,1-3H3/t15-/m0/s1
SMILES: CC(S(=O)(NC[C@@H](C1=CC=C(C2=CC=C(C#N)C=C2)C=C1)C)=O)C
Molecular Formula: C19H22N2O2S
Molecular Weight: 342.457

LY-451646

CAS No.: 507483-43-4

Inhibitors

VCID: VC0534095

Molecular Formula: C19H22N2O2S

Molecular Weight: 342.457

Purity: >98% (or refer to the Certificate of Analysis)

LY-451646 - 507483-43-4

CAS No. 507483-43-4
Product Name LY-451646
Molecular Formula C19H22N2O2S
Molecular Weight 342.457
IUPAC Name N-[(2R)-2-(4'-Cyano[1,1'-biphenyl]-4-yl)propyl]-2-propanesulfonamide
Standard InChI InChI=1S/C19H22N2O2S/c1-14(2)24(22,23)21-13-15(3)17-8-10-19(11-9-17)18-6-4-16(12-20)5-7-18/h4-11,14-15,21H,13H2,1-3H3/t15-/m0/s1
Standard InChIKey HOQAVGZLYRYHSO-HNNXBMFYSA-N
SMILES CC(S(=O)(NC[C@@H](C1=CC=C(C2=CC=C(C#N)C=C2)C=C1)C)=O)C
Appearance Solid powder
Description LY-451646 is a AMPA receptor potentiator. Chronic AMPA receptor potentiator (LY451646) treatment increases cell proliferation in adult rat hippocampus.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms LY-451646; LY 451646; LY451646; (R)-LY-404187; (R)-LY404187; (R)-LY 404187;
Reference 1: Suzuki A, Tajima Y, Kunugi A, Kimura H. Electrophysiological characterization of a novel AMPA receptor potentiator, TAK-137, in rat hippocampal neurons. Neurosci Lett. 2019 Nov 1;712:134488. doi: 10.1016/j.neulet.2019.134488. Epub 2019 Sep 10. PubMed PMID: 31518676.
2: Kunugi A, Tanaka M, Suzuki A, Tajima Y, Suzuki N, Suzuki M, Nakamura S, Kuno H, Yokota A, Sogabe S, Kosugi Y, Awasaki Y, Kaku T, Kimura H. TAK-137, an AMPA-R potentiator with little agonistic effect, has a wide therapeutic window. Neuropsychopharmacology. 2019 Apr;44(5):961-970. doi: 10.1038/s41386-018-0213-7. Epub 2018 Sep 12. PubMed PMID: 30209408; PubMed Central PMCID: PMC6461786.
3: Kunugi A, Tajima Y, Kuno H, Sogabe S, Kimura H. HBT1, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production. J Pharmacol Exp Ther. 2018 Mar;364(3):377-389. doi: 10.1124/jpet.117.245050. Epub 2018 Jan 3. PubMed PMID: 29298820.
4: Fitzpatrick CM, Larsen M, Madsen LH, Caballero-Puntiverio M, Pickering DS, Clausen RP, Andreasen JT. Positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid glutamate receptors differentially modulates the behavioural effects of citalopram in mouse models of antidepressant and anxiolytic action. Behav Pharmacol. 2016 Sep;27(6):549-55. doi: 10.1097/FBP.0000000000000243. PubMed PMID: 27341500.
5: Andreasen JT, Fitzpatrick CM, Larsen M, Skovgaard L, Nielsen SD, Clausen RP, Troelsen K, Pickering DS. Differential role of AMPA receptors in mouse tests of antidepressant and anxiolytic action. Brain Res. 2015 Mar 19;1601:117-26. doi: 10.1016/j.brainres.2015.01.001. Epub 2015 Jan 8. PubMed PMID: 25578259.
6: Song B, Lee S, Choi S. LY404187, a potentiator of AMPARs, enhances both the amplitude and 1/CV2 of AMPA EPSCs but not NMDA EPSCs at CA3-CA1 synapses in the hippocampus of neonatal rats. Neurosci Lett. 2012 Dec 7;531(2):193-7. doi: 10.1016/j.neulet.2012.10.020. Epub 2012 Oct 26. PubMed PMID: 23103715.
7: Lindholm JS, Autio H, Vesa L, Antila H, Lindemann L, Hoener MC, Skolnick P, Rantamäki T, Castrén E. The antidepressant-like effects of glutamatergic drugs ketamine and AMPA receptor potentiator LY 451646 are preserved in bdnf⁺/⁻ heterozygous null mice. Neuropharmacology. 2012 Jan;62(1):391-7. doi: 10.1016/j.neuropharm.2011.08.015. Epub 2011 Aug 16. PubMed PMID: 21867718.
8: Schmidt MV, Trümbach D, Weber P, Wagner K, Scharf SH, Liebl C, Datson N, Namendorf C, Gerlach T, Kühne C, Uhr M, Deussing JM, Wurst W, Binder EB, Holsboer F, Müller MB. Individual stress vulnerability is predicted by short-term memory and AMPA receptor subunit ratio in the hippocampus. J Neurosci. 2010 Dec 15;30(50):16949-58. doi: 10.1523/JNEUROSCI.4668-10.2010. PubMed PMID: 21159965; PubMed Central PMCID: PMC6634917.
9: Roberts BM, Holden DE, Shaffer CL, Seymour PA, Menniti FS, Schmidt CJ, Williams GV, Castner SA. Prevention of ketamine-induced working memory impairments by AMPA potentiators in a nonhuman primate model of cognitive dysfunction. Behav Brain Res. 2010 Sep 1;212(1):41-8. doi: 10.1016/j.bbr.2010.03.039. Epub 2010 Mar 27. PubMed PMID: 20347881.
10: Jones N, Messenger MJ, O'Neill MJ, Oldershaw A, Gilmour G, Simmons RM, Iyengar S, Libri V, Tricklebank M, Williams SC. AMPA receptor potentiation can prevent ethanol-induced intoxication. Neuropsychopharmacology. 2008 Jun;33(7):1713-23. Epub 2007 Sep 12. PubMed PMID: 17851540.
11: Voss OP, Milne S, Sharkey J, O'Neill MJ, McCulloch J. Molecular mechanisms of neurite growth with AMPA receptor potentiation. Neuropharmacology. 2007 Feb;52(2):590-7. Epub 2006 Nov 13. PubMed PMID: 17101156.
12: Ryder JW, Falcone JF, Manro JR, Svensson KA, Merchant KM. Pharmacological characterization of cGMP regulation by the biarylpropylsulfonamide class of positive, allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. J Pharmacol Exp Ther. 2006 Oct;319(1):293-8. Epub 2006 Jun 27. PubMed PMID: 16803862.
13: Shah S, Tear S. Targeting neurological receptors. IDrugs. 2005 Dec;8(12):962-3. PubMed PMID: 16320121.
14: Rorick-Kehn LM, Hart JC, McKinzie DL. Pharmacological characterization of stress-induced hyperthermia in DBA/2 mice using metabotropic and ionotropic glutamate receptor ligands. Psychopharmacology (Berl). 2005 Dec;183(2):226-40. Epub 2005 Nov 9. PubMed PMID: 16175401.
15: Jones N, O'Neill MJ, Tricklebank M, Libri V, Williams SC. Examining the neural targets of the AMPA receptor potentiator LY404187 in the rat brain using pharmacological magnetic resonance imaging. Psychopharmacology (Berl). 2005 Aug;180(4):743-51. Epub 2005 Sep 14. PubMed PMID: 15864556.
16: Fowler JH, Whalley K, Murray T, O'neill MJ, McCulloch J. The AMPA receptor potentiator LY404187 increases cerebral glucose utilization and c-fos expression in the rat. J Cereb Blood Flow Metab. 2004 Oct;24(10):1098-109. PubMed PMID: 15529010.
17: O'Neill MJ, Murray TK, Whalley K, Ward MA, Hicks CA, Woodhouse S, Osborne DJ, Skolnick P. Neurotrophic actions of the novel AMPA receptor potentiator, LY404187, in rodent models of Parkinson's disease. Eur J Pharmacol. 2004 Feb 20;486(2):163-74. PubMed PMID: 14975705.
18: Quirk JC, Nisenbaum ES. Multiple molecular determinants for allosteric modulation of alternatively spliced AMPA receptors. J Neurosci. 2003 Nov 26;23(34):10953-62. PubMed PMID: 14645491; PubMed Central PMCID: PMC6740967.
19: Bai F, Bergeron M, Nelson DL. Chronic AMPA receptor potentiator (LY451646) treatment increases cell proliferation in adult rat hippocampus. Neuropharmacology. 2003 Jun;44(8):1013-21. PubMed PMID: 12763094.
20: Quirk JC, Nisenbaum ES. LY404187: a novel positive allosteric modulator of AMPA receptors. CNS Drug Rev. 2002 Fall;8(3):255-82. Review. PubMed PMID: 12353058; PubMed Central PMCID: PMC6741690.
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator